Glicentin 1-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glicentin 1-30 is a peptide derived from the glucagon gene (Gcg). It is a 30 amino acid peptide identified in humans, mice, rats, and pigs. This peptide is part of the proglucagon family, which includes other peptides such as glucagon-like peptide 1, glucagon-like peptide 2, and oxyntomodulin . The primary function of glicentin-related pancreatic peptide is not fully understood, but it is known to play a role in glucose metabolism and insulin secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glicentin 1-30 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of glicentin-related pancreatic peptide typically involves recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the peptide. The gene encoding the peptide is inserted into the microorganism’s genome, allowing it to express the peptide. The peptide is then extracted, purified, and characterized .
Analyse Chemischer Reaktionen
Types of Reactions
Glicentin 1-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acids within the peptide sequence.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds .
Wissenschaftliche Forschungsanwendungen
Glicentin 1-30 has several scientific research applications, including:
Chemistry: The peptide is used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Researchers investigate the peptide’s role in glucose metabolism, insulin secretion, and other physiological processes.
Industry: The peptide is used in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Glicentin 1-30 exerts its effects by binding to specific receptors on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. For example, the peptide inhibits glucose-stimulated insulin secretion from the pancreas by interacting with receptors on pancreatic beta cells . The exact molecular targets and pathways involved in these effects are still being investigated.
Vergleich Mit ähnlichen Verbindungen
Glicentin 1-30 is part of the proglucagon family, which includes several similar compounds:
Glucagon-like peptide 1 (GLP-1): This peptide is known for its role in enhancing insulin secretion and regulating blood glucose levels.
Glucagon-like peptide 2 (GLP-2): This peptide is involved in intestinal growth and nutrient absorption.
Oxyntomodulin: This peptide regulates appetite and energy expenditure.
Compared to these similar compounds, glicentin-related pancreatic peptide has a unique structure and function. While its exact role is not fully understood, it is believed to play a distinct role in glucose metabolism and insulin secretion .
Eigenschaften
CAS-Nummer |
80317-95-9 |
---|---|
Molekularformel |
C142H223N41O57S |
Molekulargewicht |
3448.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C142H223N41O57S/c1-63(2)51-80(165-127(226)89(60-184)174-111(210)70(144)23-15-44-153-141(149)150)121(220)159-74(31-37-97(146)191)117(216)166-82(54-99(148)193)125(224)179-109(67(7)188)134(233)163-77(34-40-101(196)197)116(215)158-76(33-39-100(194)195)115(214)156-71(24-13-14-43-143)112(211)175-90(61-185)126(225)157-72(25-16-45-154-142(151)152)113(212)176-91(62-186)128(227)170-85(53-69-21-11-10-12-22-69)137(236)181-47-18-26-92(181)129(228)155-65(5)136(235)180-46-17-27-93(180)130(229)162-75(32-38-98(147)192)119(218)177-110(68(8)189)135(234)172-87(58-106(206)207)139(238)183-49-19-28-94(183)131(230)168-81(52-64(3)4)122(221)167-83(55-103(200)201)124(223)171-86(57-105(204)205)138(237)182-48-20-29-95(182)132(231)169-84(56-104(202)203)123(222)160-73(30-36-96(145)190)114(213)161-79(42-50-241-9)120(219)178-108(66(6)187)133(232)164-78(35-41-102(198)199)118(217)173-88(140(239)240)59-107(208)209/h10-12,21-22,63-68,70-95,108-110,184-189H,13-20,23-62,143-144H2,1-9H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,155,228)(H,156,214)(H,157,225)(H,158,215)(H,159,220)(H,160,222)(H,161,213)(H,162,229)(H,163,233)(H,164,232)(H,165,226)(H,166,216)(H,167,221)(H,168,230)(H,169,231)(H,170,227)(H,171,223)(H,172,234)(H,173,217)(H,174,210)(H,175,211)(H,176,212)(H,177,218)(H,178,219)(H,179,224)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,239,240)(H4,149,150,153)(H4,151,152,154)/t65-,66+,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-,110-/m0/s1 |
InChI-Schlüssel |
XEMOKOGMRDGHPI-CRPJQDLGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Key on ui other cas no. |
80317-95-9 |
Sequenz |
RSLQNTEEKSRSFPAPQTDPLDDPDQMTED |
Synonyme |
glicentin 1-30 glicentin-related pancreatic peptide proglucagon (1-30) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.